2-isobutyl-1-isopropyl-1H-benzo[d]imidazole hydrochloride
Description
Properties
IUPAC Name |
2-(2-methylpropyl)-1-propan-2-ylbenzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.ClH/c1-10(2)9-14-15-12-7-5-6-8-13(12)16(14)11(3)4;/h5-8,10-11H,9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEBCBXZKMSMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2N1C(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isobutyl-1-isopropyl-1H-benzo[d]imidazole hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amido-nitrile with a suitable catalyst under mild conditions. For instance, nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield the desired imidazole .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-isobutyl-1-isopropyl-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.
Scientific Research Applications
Therapeutic Applications
Pharmaceutical Research : The primary application of 2-isobutyl-1-isopropyl-1H-benzo[d]imidazole hydrochloride lies in pharmaceutical research due to its potential therapeutic effects. Studies indicate that compounds within this class may exhibit:
- Anti-inflammatory Properties : Research suggests that benzimidazole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
- Anti-cancer Activities : Several studies have demonstrated the efficacy of related compounds in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types, including prostate and cervical cancers .
- Cardiovascular Effects : Some derivatives have shown promise in managing hypertension and other cardiovascular conditions by interacting with specific molecular targets.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological effects. Interaction studies typically focus on:
- Binding Affinity : Assessing how strongly the compound binds to specific receptors or enzymes.
- Biological Pathways : Investigating the downstream effects of these interactions on cellular processes.
Case Studies
Several case studies have highlighted the applications of this compound in various therapeutic contexts:
- Study on Anti-cancer Activity :
- Research on Neurodegenerative Disorders :
Mechanism of Action
The mechanism of action of 2-isobutyl-1-isopropyl-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Reactivity Comparisons with Benzimidazole Derivatives
The closest analog in the evidence is 5-bromo-1-isopropyl-1H-benzo[d]imidazole hydrochloride , which differs by a bromo substituent at position 5 instead of an isobutyl group at position 2. Bromine’s electron-withdrawing nature may reduce electron density at the imidazole ring compared to the electron-donating isobutyl group, altering reaction kinetics with electrophiles like ozone. For example, substituents on the benzene ring (e.g., bromine) may direct ozone to attack specific positions on the imidazole ring, as seen in studies of substituted imidazoles .
Reactivity with Ozone: Comparison with Simple Imidazoles
Imidazole derivatives exhibit distinct ozone reactivity depending on substituents and ring structure:
- Imidazole (unsubstituted) reacts with ozone at a species-specific second-order rate constant of $ k = 2.3 \times 10^5 \, \text{M}^{-1}\text{s}^{-1} $ at pH 7, forming cyanate, formamide, and formate with near-quantitative yields .
- 1-Benzylimidazole shows altered pathways due to steric and electronic effects from the benzyl group, leading to different product distributions (e.g., glyoxal and formate) .

- Benzimidazole derivatives like the target compound likely exhibit slower ozone reactivity due to steric hindrance from isobutyl/isopropyl groups. For example, pyrazole (a simpler azole) reacts 4,000 times slower than imidazole ($ k_{\text{app}} = 5.6 \times 10^1 \, \text{M}^{-1}\text{s}^{-1} $) , highlighting how bulky substituents reduce reaction rates.
Table 1: Comparison of Ozone Reactivity and Product Yields
| Compound | $ k_{\text{app}} \, (\text{M}^{-1}\text{s}^{-1}) $ | Major Products (Yield) | Key Influences |
|---|---|---|---|
| Imidazole | $ 2.3 \times 10^5 $ | Cyanate, formamide, formate (~100%) | High electron density on ring |
| 1-Benzylimidazole | Not reported | Glyoxal, formate (34% per C) | Steric hindrance from benzyl |
| Pyrazole | $ 5.6 \times 10^1 $ | Glyoxal (34%), formate (variable) | Lower reactivity due to N-N |
| Benzimidazole derivatives* | Estimated $ <10^2 $ | Likely formate, glyoxal analogs | Steric effects from substituents |
*Inferred from structural analogs in .
Mechanistic Insights from Imidazole Ozonation
Imidazole ozonation proceeds via ozone attack at the C=C bond between nitrogen atoms, forming intermediates that degrade into cyanate and formamide . For example, pyrrole ozonation generates maleimide (34% yield) via Criegee-type ring-opening , suggesting that fused-ring systems like benzimidazole could produce stable cyclic byproducts.
pH-Dependent Behavior
The hydrochloride salt form of the target compound may influence its solubility and reactivity in aqueous environments. Studies on imidazole ozonation show that product yields (e.g., formate) increase at higher pH due to hydroxyl radical ($ \cdot \text{OH} $) involvement . However, the bulky substituents on 2-isobutyl-1-isopropyl-1H-benzo[d]imidazole hydrochloride may limit pH-dependent conformational changes compared to simpler imidazoles.
Biological Activity
2-Isobutyl-1-isopropyl-1H-benzo[d]imidazole hydrochloride is a synthetic compound belonging to the family of benzimidazole derivatives. This class of compounds has garnered significant attention due to its diverse biological activities, including potential therapeutic applications in anti-inflammatory and anti-cancer treatments. This article provides a detailed overview of the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The compound features a benzo[d]imidazole core, characterized by a fused benzene and imidazole ring, with isobutyl and isopropyl substituents that enhance its lipophilicity. The hydrochloride form improves its solubility in aqueous environments, facilitating pharmacological applications.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Core Structure | Benzimidazole |
| Substituents | Isobutyl, Isopropyl |
| Form | Hydrochloride |
| Solubility | Improved aqueous solubility |
Biological Activity
Research has indicated that this compound exhibits several biological activities:
Anti-inflammatory Activity
Studies suggest that compounds within the benzimidazole class can inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. For instance, related compounds have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting potential efficacy in treating inflammatory conditions .
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound indicate that it may exert cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or receptors that are overexpressed in cancer cells. For example, benzimidazole derivatives have been noted for their ability to induce apoptosis in tumor cells through modulation of signaling pathways .
The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It can interact with specific receptors, altering their activity and influencing downstream signaling pathways.
Case Studies
Recent studies have focused on the synthesis and evaluation of similar compounds to understand structure-activity relationships (SARs). For example:
- In Vitro Studies : Several derivatives were tested for their COX-2 inhibition capabilities, revealing promising anti-inflammatory properties with IC50 values in the low micromolar range.
- In Vivo Studies : Animal models demonstrated that certain benzimidazole derivatives significantly reduced tumor growth rates compared to control groups, indicating potential for further development as anticancer agents .
Comparative Analysis with Similar Compounds
To contextualize the unique properties of this compound, a comparison with structurally similar compounds is essential:
Table 2: Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Isopropyl-1H-imidazole-5-carboxylic acid | Contains a carboxylic acid group | Anti-inflammatory |
| 6-Isopropyl-2-(p-tolyl)-1H-benzo[d]imidazole | Features a p-tolyl group | Studied for anti-cancer properties |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole | Contains a piperidine moiety | Explored for neuroactive effects |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-isobutyl-1-isopropyl-1H-benzo[d]imidazole hydrochloride, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via one-pot condensation of substituted benzimidazole precursors with alkyl halides or via cyclization reactions. For example, benzo[d]imidazole derivatives are often prepared using ammonium acetate as a catalyst in ethanol under reflux (70–80°C) . Characterization involves nuclear magnetic resonance (NMR; H and C) to confirm substituent positions, high-resolution mass spectrometry (HRMS) for molecular weight validation, and infrared spectroscopy (IR) to identify functional groups. Melting points (>300°C for similar compounds) are used to assess purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its structural similarity to hazardous imidazole derivatives, strict safety measures are required:
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and goggles.
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis .
- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid inhalation of dust .
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).
- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (±0.3% tolerance).
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition patterns .
Advanced Research Questions
Q. How can reaction conditions for synthesizing this compound be optimized to improve yield and selectivity?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). For example:
- Factorial Design : Test 2–3 factors (e.g., temperature: 60°C vs. 80°C; solvent: ethanol vs. DMF) to identify interactions affecting yield .
- Response Surface Methodology (RSM) : Model nonlinear relationships to pinpoint optimal conditions (e.g., 75°C, 10 mol% catalyst in ethanol yields >85% in similar imidazoles) .
Q. What computational approaches are suitable for predicting the reactivity or electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-31G* to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess stability .
- Retrosynthesis Tools : AI-driven platforms (e.g., Template_relevance models) propose synthetic routes by cross-referencing databases like Reaxys .
Q. How should researchers address discrepancies in biological activity data across studies (e.g., antimicrobial efficacy)?
- Methodological Answer :
- Dose-Response Curves : Replicate assays (e.g., MIC tests against S. aureus) under standardized conditions (pH 7.4, 37°C) to isolate compound-specific effects .
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers or confounding variables (e.g., solvent choice affecting bioavailability) .
Q. What strategies are effective in scaling up the synthesis of this compound while maintaining reproducibility?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Kinetic Modeling : Derive rate equations to predict batch reactor performance (e.g., residence time distribution in flow chemistry setups) .
Data Contradiction and Troubleshooting
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in aromatic regions .
- Isotopic Labeling : Synthesize N-labeled analogs to confirm nitrogen connectivity in the imidazole ring .
Q. What steps mitigate decomposition during long-term storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

